N,4-Dimethoxybenzamide
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Overview
Description
N,4-Dimethoxybenzamide is an organic compound belonging to the benzamide class It is characterized by the presence of two methoxy groups attached to the benzene ring and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: N,4-Dimethoxybenzamide can be synthesized through the reaction of 4-methoxybenzoic acid with methoxyamine hydrochloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process would include the same basic steps but optimized for large-scale production, including automated purification systems to ensure high purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of N,4-dimethoxyaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,4-Dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N,4-Dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N,N-Diethyl-3,4-dimethoxybenzamide: Similar structure but with diethyl groups instead of methoxy groups.
N-Benzyl-3,4-dimethoxybenzamide: Contains a benzyl group instead of a methoxy group.
Uniqueness: N,4-Dimethoxybenzamide is unique due to the presence of both methoxy groups and an amide functional group, which confer specific chemical properties and reactivity. This combination makes it particularly useful in various synthetic and research applications .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N,4-dimethoxybenzamide |
InChI |
InChI=1S/C9H11NO3/c1-12-8-5-3-7(4-6-8)9(11)10-13-2/h3-6H,1-2H3,(H,10,11) |
InChI Key |
JRAFKZKLACPZSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NOC |
Origin of Product |
United States |
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